1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine
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Overview
Description
1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C14H13F2N It is characterized by the presence of two fluorine atoms attached to a biphenyl structure, which is further connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and benzene.
Formation of Biphenyl Structure: A Suzuki coupling reaction is employed to form the biphenyl structure. This involves the reaction of 2,4-difluorobenzene with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Introduction of Ethanamine Group: The biphenyl intermediate is then subjected to a reductive amination reaction with ethanamine. This step typically requires a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-difluorophenyl)pyridine
- (S)-1-(2,4-difluorophenyl)ethanol
- 2-(4-fluorophenyl)ethan-1-amine
Uniqueness
1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine is unique due to its specific biphenyl structure with two fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
705564-17-6 |
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Molecular Formula |
C14H13F2N |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
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